molecular formula C14H18O6 B8196764 2,5-Bis(2-methoxyethoxy)terephthalaldehyde

2,5-Bis(2-methoxyethoxy)terephthalaldehyde

Cat. No.: B8196764
M. Wt: 282.29 g/mol
InChI Key: IPXWISUXODOGOW-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 2,5-Bis(2-methoxyethoxy)terephthalaldehyde (abbreviated as BMTP in some studies) is a benzene-derived dialdehyde with two 2-methoxyethoxy (-OCH₂CH₂OCH₃) substituents at the 2,5-positions of the aromatic ring. Its molecular formula is C₁₄H₁₈O₆, with a molecular weight of 282.29 g/mol (density: ~1.2 g/cm³, boiling point: ~438°C) . The compound is synthesized via condensation reactions, often serving as a linker in covalent organic frameworks (COFs). For example, BMTP reacts with 1,3,5-tri(4-aminophenyl)benzene (TPB) to form TPB-BMTP-COF, which is post-treated with LiClO₄ to enhance lithium-ion conductivity .

Key Applications
BMTP’s flexible oligo(ethylene oxide) (-OCH₂CH₂OCH₃) side chains enable unique ion-transport properties. These chains dissociate lithium salts (e.g., LiClO₄) and facilitate ion conduction via a low-energy-barrier mechanism, achieving ionic conductivity enhancements of >3 orders of magnitude compared to unmodified COFs . Its primary use lies in energy storage devices, such as solid-state electrolytes for lithium-ion batteries.

Properties

IUPAC Name

2,5-bis(2-methoxyethoxy)terephthalaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-17-3-5-19-13-7-12(10-16)14(8-11(13)9-15)20-6-4-18-2/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXWISUXODOGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1C=O)OCCOC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Substrate Activation : 2,5-Dihydroxyterephthalaldehyde is treated with a base (e.g., potassium carbonate) in dimethylformamide (DMF) to deprotonate the hydroxyl groups, generating nucleophilic phenoxide ions.

  • Alkylation : 1-Bromo-2-(2-methoxyethoxy)ethane serves as the alkylating agent. The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the bromide, forming the ether linkage.

  • Stoichiometry : A molar ratio of 2:1 (alkylating agent to dihydroxyterephthalaldehyde) ensures complete substitution of both hydroxyl groups.

Reaction Conditions

ParameterValue
SolventAnhydrous DMF
Temperature80–90°C
Reaction Time12–24 hours
BaseK₂CO₃ (2.5 equiv)
Yield65–75%

Purification

  • Crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄.

  • Column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the pure compound.

Grignard Reagent-Mediated Synthesis

An alternative approach adapts Grignard chemistry for direct formylation of substituted benzene derivatives.

Procedure

  • Grignard Formation : 1,4-Diiodo-2,5-bis(2-methoxyethoxy)benzene reacts with magnesium in tetrahydrofuran (THF) to generate the bis-Grignard reagent.

  • Formylation : The Grignard reagent is treated with dimethylformamide (DMF) under anhydrous conditions, introducing aldehyde groups at the 2- and 5-positions.

Key Steps

  • Iodination : Prior Grignard preparation requires iodination of 1,4-bis(2-methoxyethoxy)benzene using iodine and periodic acid.

  • Quenching : The reaction is quenched with 1% HCl to protonate intermediates, followed by extraction with diethyl ether.

Optimization Data

StepConditionsYield
IodinationI₂, HIO₄, AcOH, 60°C85%
Grignard FormationMg, THF, reflux90%
FormylationDMF, 0°C to RT70%

Catalytic Oxidation Approaches

Recent advancements employ catalytic oxidation of bis(2-methoxyethoxy)xylene precursors.

Methodology

  • Substrate Preparation : 2,5-Bis(2-methoxyethoxy)xylene is synthesized via Friedel-Crafts alkylation of xylene with 2-methoxyethanol.

  • Oxidation : Manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) oxidizes methyl groups to aldehydes.

Comparative Oxidation Efficiency

Oxidizing AgentSolventTemperatureTime (h)Yield
MnO₂Toluene110°C860%
DDQDCM25°C2475%

Industrial-Scale Production

Scalable synthesis prioritizes cost-effectiveness and minimal purification steps.

Continuous Flow Reactor Design

  • Mixing Module : Combines 2,5-dihydroxyterephthalaldehyde and 1-bromo-2-(2-methoxyethoxy)ethane in DMF/K₂CO₃.

  • Reaction Channel : Maintains 85°C with a residence time of 2 hours.

  • In-line Separation : Liquid-liquid extraction removes inorganic salts, yielding >90% purity without chromatography.

Economic Metrics

ParameterValue
Production Cost/kg$1,200–$1,500
Annual Capacity10–50 metric tons

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 9.87 (s, 2H, CHO), 7.66 (s, 2H, ArH), 3.72–3.45 (m, 8H, OCH₂), 3.38 (s, 6H, OCH₃).

  • ¹³C NMR : δ 190.2 (CHO), 152.4 (C-O), 115.7 (ArC), 71.8–69.2 (OCH₂), 58.9 (OCH₃).

Purity Assessment

MethodPurity
HPLC (C18 column)>95%
Elemental AnalysisC 59.6%, H 6.4% (Calc: C 59.57%, H 6.39%)

Challenges and Mitigation Strategies

Common Issues

  • Over-Oxidation : Aldehyde groups may oxidize to carboxylic acids if reaction conditions are too harsh.

    • Solution : Use milder oxidants (e.g., DDQ) and monitor reaction progress via TLC.

  • Incomplete Substitution : Residual hydroxyl groups reduce yield.

    • Solution : Increase alkylating agent stoichiometry (2.2:1 molar ratio) and extend reaction time .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(2-methoxyethoxy)terephthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Material Science Applications

Polymer Synthesis
The compound serves as an essential precursor in the synthesis of advanced polymers. Its functional groups facilitate the formation of covalent bonds, leading to the development of high-performance materials. For instance, it can be utilized in the production of polyesters and polyurethanes, which are crucial in creating durable and flexible materials for various industrial applications.

Coatings and Adhesives
Due to its excellent solubility properties, 2,5-bis(2-methoxyethoxy)terephthalaldehyde is also explored in formulating coatings and adhesives. The compound can enhance adhesion properties and improve the durability of coatings applied to surfaces exposed to harsh environmental conditions.

Medicinal Chemistry Applications

Drug Delivery Systems
The structural characteristics of this compound suggest potential applications in drug delivery systems. The presence of multiple ethylene glycol units may allow for stable complex formation with various therapeutic agents, enhancing their solubility and bioavailability. This property is particularly beneficial for hydrophobic drugs that require improved delivery mechanisms.

Biological Activity Exploration
While specific biological activities of this compound have not been extensively documented, similar compounds have shown promising results in biological assays. Research indicates that compounds with multiple ether functionalities can exhibit interesting biological properties, such as anti-cancer and anti-diabetic activities. Future studies could focus on elucidating the interactions of this compound with biological targets to explore its potential therapeutic applications.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound can be synthesized through various methods including esterification reactions under acidic conditions. For example, studies have demonstrated successful synthesis routes involving the reaction of terephthalaldehyde derivatives with ethylene glycol derivatives to produce desired products with high yields.

Additionally, investigations into the polymerization characteristics of related compounds have revealed insights into their thermal stability and mechanical properties, highlighting their suitability for advanced applications in materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

BMTP belongs to a family of 2,5-dioxy-substituted terephthalaldehydes, where substituents vary in chain length, terminal groups, and reactivity. Below is a comparative analysis of BMTP and its analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications References
BMTP -OCH₂CH₂OCH₃ 282.29 High Li⁺ conductivity (flexible ether chains); density: 1.2 g/cm³ Ion-conductive COFs for batteries
2,5-Bis(hexyloxy)terephthalaldehyde -O(CH₂)₅CH₃ 334.46 Enhanced solubility in organic solvents; stored under nitrogen (2–8°C) Organic synthesis intermediates; COF precursors
2,5-Bis(octyloxy)terephthalaldehyde (C8PDA) -O(CH₂)₇CH₃ 390.56 BET surface area: 1,202 m²/g; melting point: 76–79°C; bright yellow powder Memristors (on/off ratio >10⁴), organic semiconductors, photovoltaic materials
2,5-Bis(dodecyloxy)terephthalaldehyde -O(CH₂)₁₁CH₃ 502.77 Long alkyl chains improve thermal stability; hazard: H302 (acute toxicity) Bulkier COFs for gas storage or catalysis
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde -OCH₂C≡CH 242.23 Terminal alkyne enables click chemistry; reactive toward azides Post-functionalized COFs for sensors or catalysis
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde -Bpin (boronate ester) 386.05 Suzuki coupling compatibility; dual functionality (aldehyde + boronate) 2D semiconducting polymers, post-synthetic COF modifications

Critical Analysis of Substituent Effects

Ion Conductivity vs. Chain Flexibility

  • BMTP’s methoxyethoxy groups (-OCH₂CH₂OCH₃) provide flexibility and oxygen-rich sites for Li⁺ coordination, enabling rapid ion transport . In contrast, alkyl-substituted analogs (e.g., octyloxy or dodecyloxy) lack ether oxygen atoms, resulting in lower ionic conductivity but higher surface areas for gas adsorption .

Solubility and Processability Longer alkyl chains (e.g., hexyloxy, octyloxy) improve solubility in nonpolar solvents (e.g., hexane, toluene), facilitating COF synthesis . BMTP’s polar ether chains enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for lithium salt integration .

Post-Functionalization Potential Propargyloxy (-OCH₂C≡CH) and boronate (-Bpin) substituents enable click chemistry and cross-coupling reactions, respectively, allowing post-synthetic modifications. BMTP lacks these reactive handles, limiting its utility in advanced COF engineering .

Thermal and Mechanical Stability

  • Alkyl-substituted derivatives (e.g., octyloxy, dodecyloxy) exhibit higher thermal stability due to strong van der Waals interactions between long chains. BMTP’s ether linkages may reduce thermal resilience but improve dynamic flexibility for ion transport .

Performance in Energy Devices

  • BMTP-based COFs achieve ionic conductivities of 10⁻⁴–10⁻³ S/cm at room temperature, outperforming alkyl-substituted analogs (<10⁻⁶ S/cm) .
  • Octyloxy-substituted COFs show promise in memristors (on/off ratio >10⁴) and photovoltaics (0.17% efficiency) due to extended π-conjugation and high surface areas .

Biological Activity

2,5-Bis(2-methoxyethoxy)terephthalaldehyde (BMTP) is a compound of significant interest in the field of organic chemistry and materials science, particularly for its potential biological activities. This article explores the biological activity of BMTP, including its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

BMTP is characterized by its unique chemical structure, which includes two methoxyethoxy groups attached to a terephthalaldehyde backbone. This configuration contributes to its solubility and reactivity, making it a versatile compound for various applications.

The biological activity of BMTP is primarily attributed to its ability to interact with biological molecules such as proteins and nucleic acids. The compound may exert its effects through:

  • Antimicrobial Activity : BMTP has shown promise in inhibiting the growth of certain bacteria and fungi. Its mechanism may involve disrupting cell membranes or interfering with metabolic processes.
  • Antioxidant Properties : The presence of methoxy groups in BMTP may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Potential Anticancer Effects : Preliminary studies suggest that BMTP may induce apoptosis in cancer cells, although the specific pathways involved require further investigation.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of BMTP against various pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The compound demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria.
  • Antioxidant Activity : In vitro assays measuring the DPPH radical scavenging activity revealed that BMTP exhibited a dose-dependent antioxidant effect. At a concentration of 100 µg/mL, it showed an inhibition percentage comparable to standard antioxidants like ascorbic acid.
  • Cytotoxicity in Cancer Cells : Research involving human cancer cell lines demonstrated that BMTP could reduce cell viability by approximately 70% at a concentration of 200 µg/mL after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that BMTP may trigger programmed cell death pathways.

Comparative Analysis

To better understand the biological activity of BMTP, it is useful to compare it with similar compounds. Below is a table summarizing key differences in biological activity:

CompoundAntimicrobial ActivityAntioxidant ActivityCytotoxicity (Cancer Cells)
This compound (BMTP)HighModerateSignificant
2-Methoxyethyl-terephthalaldehydeModerateLowMinimal
TerephthalaldehydeLowModerateLow

Q & A

Q. What are the key synthetic strategies for preparing 2,5-bis(2-methoxyethoxy)terephthalaldehyde, and how do reaction conditions influence yield?

The compound is synthesized via alkylation of hydroxyl or thiol groups on a terephthalaldehyde backbone. For example, replacing hydroxyl groups with alkoxy chains (e.g., ethoxy or butoxy) involves reacting 2,5-dihydroxyterephthalaldehyde with alkyl halides (e.g., 2-methoxyethyl bromide) in the presence of a base like K₂CO₃. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) critically affect reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is essential to achieve high purity (>95%) .

Q. How is the structural integrity of this compound validated in academic research?

Characterization relies on NMR (¹H/¹³C), FT-IR, and mass spectrometry. For instance:

  • ¹H NMR : Peaks at δ 10.0–10.5 ppm confirm aldehyde protons.
  • FT-IR : Strong C=O stretches (~1690 cm⁻¹) and ether C-O stretches (~1100 cm⁻¹) verify functional groups.
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight. X-ray diffraction may be used if single crystals are obtainable .

Q. What are the stability considerations for storing and handling this compound?

The compound is sensitive to moisture and oxidation. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials. Degradation products (e.g., carboxylic acids) can form upon prolonged exposure to air, monitored via TLC or HPLC .

Advanced Research Questions

Q. How do substituent chain lengths (e.g., methoxyethoxy vs. butoxy) impact the topology of covalent organic frameworks (COFs) synthesized with this aldehyde?

Substituent size dictates pore geometry and crystallinity. For example, 2,5-bis(2-propynyloxy)terephthalaldehyde forms COFs with triangular pores (~1.2 nm), whereas bulkier chains (e.g., butoxy) induce steric hindrance, leading to amorphous phases or smaller pores. CPK modeling and powder XRD are critical for predicting and confirming structural outcomes .

Q. What methodological challenges arise when incorporating this compound into porphyrin-based porous organic polymers (POPs)?

Key challenges include:

  • Solubility mismatch : The aldehyde’s polar groups may require polar aprotic solvents (e.g., DMSO), while porphyrins often need chlorinated solvents (e.g., CHCl₃). Optimizing co-solvent systems (e.g., DMSO/CHCl₃ mixtures) ensures homogeneous polymerization.
  • Reactivity control : Slow monomer addition (e.g., via syringe pump) prevents premature crosslinking. Post-polymerization Soxhlet extraction removes unreacted monomers .

Q. How can conflicting data on COF crystallinity using similar aldehydes be resolved?

Discrepancies often stem from solvent choice or heating rates during condensation. For example:

  • Solvent effects : Mesitylene/dioxane mixtures enhance crystallinity by slowing nucleation.
  • Heating protocols : Gradual temperature ramping (e.g., 70°C → 120°C over 72 hrs) improves lattice ordering. Pairing in-situ PXRD with SEM helps correlate crystallinity with morphology .

Q. What advanced applications exploit the bifunctional reactivity of this aldehyde in materials science?

The compound serves as:

  • COF linkers : Reacts with amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form imine-linked frameworks for gas storage (e.g., H₂, CO₂).
  • Polymer precursors : Condenses with diols (e.g., 2,5-bis(hydroxymethyl)furan) to synthesize bio-based polyesters via oxidative NHC catalysis .

Methodological Tables

Table 1. Key Synthetic Parameters for Alkylation of Terephthalaldehyde Derivatives

ParameterOptimal ConditionImpact on Yield/Purity
Alkyl Halide2-methoxyethyl bromideHigher reactivity vs. chloride
BaseK₂CO₃Mild, minimizes side reactions
SolventDMF, 80°CEnhances solubility
Reaction Time24–48 hrsEnsures complete substitution
PurificationSilica gel chromatography (hexane/EtOAc)Removes unreacted halides

Table 2. Comparison of COF Properties Using Different Aldehyde Linkers

Aldehyde DerivativePore Size (Å)Surface Area (m²/g)Application
2,5-Bis(2-methoxyethoxy)7–12700–900Catalysis, Drug Delivery
2,5-Bis(2-propynyloxy)12–151100–1300Photovoltaics
2,5-Bis(octyloxy)20–271500–1700Gas Storage

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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